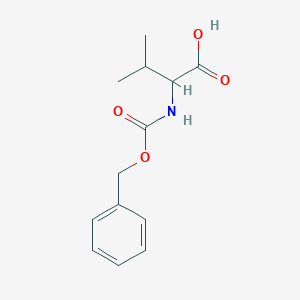

N-Carbobenzyloxy-L-valine

Overview

Description

N-Carbobenzyloxy-L-valine, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33501. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Z-Val-OH, also known as N-CBZ-L-VALINE or N-Carbobenzyloxy-L-valine or CBZ-L-valine, is a biochemical reagent . It is primarily used in the field of life science research . The primary targets of Z-Val-OH are caspases . Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation .

Mode of Action

Z-Val-OH acts as a pan-caspase inhibitor . It inhibits caspases by irreversibly binding to their catalytic site . By inhibiting the activity of multiple caspases, Z-Val-OH can block many different biological processes including inflammasome activation and the induction of apoptosis, leading to increased cell survival in many different cell types .

Biochemical Pathways

It is known that caspases, the targets of z-val-oh, are involved in the apoptosis pathway and inflammation responses . Therefore, it can be inferred that Z-Val-OH may affect these pathways.

Pharmacokinetics

It is known that the compound is used as a biochemical reagent in life science research , suggesting that its ADME (Absorption, Distribution, Metabolism, and Excretion) properties may vary depending on the specific experimental conditions.

Result of Action

The result of Z-Val-OH’s action is the inhibition of caspase activity, which can lead to increased cell survival . For instance, Z-Val-OH has been shown to alleviate endotoxic shock by inducing macrophage necroptosis and promoting myeloid-derived suppressor cells (MDSCs)-mediated inhibition of macrophage activation .

Biological Activity

N-Carbobenzyloxy-L-valine (CBZ-L-Val) is a derivative of the amino acid L-valine, widely utilized in biochemical research and pharmaceutical applications. This compound exhibits significant biological activity, particularly as a pan-caspase inhibitor, impacting apoptosis and inflammation pathways. This article explores its biological activities, mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₃H₁₇NO₄

- Molecular Weight : 251.28 g/mol

- Purity : Typically ≥ 95%

- CAS Number : 1149-26-4

This compound functions primarily as an inhibitor of caspases, which are cysteine proteases playing essential roles in programmed cell death (apoptosis) and inflammation. By irreversibly binding to the catalytic site of caspases, CBZ-L-Val can block their activity, leading to increased cell survival in various experimental settings.

Key Biological Pathways Affected:

- Apoptosis Pathway : Inhibition of caspases prevents the execution phase of apoptosis.

- Inflammatory Responses : Modulation of caspase activity may alter inflammatory signaling pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Caspase Inhibition | Irreversibly inhibits multiple caspases, affecting apoptosis and inflammation. |

| Cell Survival Promotion | Enhances survival rates in cell cultures by preventing apoptotic signaling. |

| Role in Peptide Synthesis | Serves as a protected form of L-valine in peptide synthesis, facilitating complex molecule formation. |

Synthesis Methods

This compound is synthesized through the reaction of L-valine with benzyl chloroformate in a basic solution. The optimal conditions for synthesis include:

- Molar Ratio : 1:1.2 (L-valine to benzyl chloroformate)

- Temperature : 20°C

- Recrystallization Solvent : Mixture of ether and toluene followed by petroleum ether.

This method yields high purity and efficiency, making it suitable for laboratory applications and mass production .

Case Studies and Research Findings

-

Caspase Inhibition Studies :

- Research demonstrates that CBZ-L-Val effectively inhibits caspase-3 and caspase-7 activities in various cell lines, leading to significant reductions in apoptotic markers.

- Role in Cancer Research :

- Peptide Synthesis Applications :

Scientific Research Applications

Peptide Synthesis

N-Carbobenzyloxy-L-valine serves as a crucial building block in the synthesis of peptides. The carbobenzoxy (CBZ) group protects the amine functionality of L-valine, allowing for selective reactions during peptide assembly.

Key Points:

- Role in Synthesis : It is used to form peptide bonds without interfering with other functional groups.

- Yield Optimization : Optimal yields (up to 95%) are achieved when reacting L-valine with benzyl chloroformate under controlled conditions, such as a specific molar ratio and temperature .

Drug Development

This compound is integral in synthesizing various pharmaceutical compounds, particularly antiviral drugs like valacyclovir and valganciclovir.

Case Studies:

- Valacyclovir Synthesis : The compound is reacted with acyclovir to create a key precursor in the synthesis of valacyclovir, an antiviral medication used to treat infections caused by certain viruses .

- Valganciclovir Production : this compound is also utilized in producing valganciclovir, enhancing the efficiency of the synthesis process while maximizing yield .

Solubility Studies

Recent research has focused on the solubility of this compound derivatives in supercritical carbon dioxide, which has implications for drug formulation and delivery systems.

Experimental Data:

- The solubility of this compound in supercritical carbon dioxide was found to be significantly higher than that of underivatised amino acids, indicating its potential for improved drug solubility and bioavailability .

Structural Studies

Studies utilizing this compound have contributed to understanding protein structure and folding mechanisms.

Significant Insights:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Carbobenzyloxy-L-valine, and how can reaction parameters be optimized for higher yields?

this compound is synthesized via the reaction of L-valine with benzyl chloroformate (Cbz-Cl) under alkaline conditions (e.g., sodium hydroxide or sodium bicarbonate). Key optimization strategies include:

- Maintaining pH ~9–10 to ensure deprotonation of the amino group while minimizing hydrolysis of Cbz-Cl.

- Using anhydrous solvents like tetrahydrofuran (THF) or dioxane to reduce side reactions.

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to adjust stoichiometry and reaction time .

Q. What analytical methods are recommended for confirming the identity and purity of this compound?

- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥99% purity, as per titration and HPLC analysis) .

- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the benzyloxycarbonyl group and valine backbone.

- Melting point : Consistent with literature values (58–60°C) .

Q. How should this compound be stored to prevent degradation, and what are the consequences of improper storage?

- Store at 0–6°C in airtight, light-resistant containers.

- Exposure to moisture or elevated temperatures may hydrolyze the carbobenzyloxy group, releasing benzyl alcohol and unprotected L-valine, which compromises downstream applications (e.g., peptide synthesis) .

Advanced Research Questions

Q. How does the carbobenzyloxy protecting group influence the regioselectivity of peptide bond formation involving this compound?

- The carbobenzyloxy (Cbz) group protects the α-amino group during solid-phase peptide synthesis (SPPS), preventing undesired side reactions.

- Coupling efficiency : Activation with agents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt) minimizes racemization.

- Deprotection : Hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HBr in acetic acid) selectively remove the Cbz group without affecting acid-labile peptide bonds .

Q. What decomposition pathways are observed for this compound under varying pH conditions, and how can these be monitored?

- Acidic conditions (pH <3) : Cleavage of the Cbz group yields L-valine and benzyl alcohol.

- Basic conditions (pH >10) : Hydrolysis may produce sodium valinate and sodium carbonate derivatives.

- Monitoring : Use TLC, gas chromatography-mass spectrometry (GC-MS) for volatile byproducts, or LC-MS for non-volatile residues .

Q. How can researchers address discrepancies in reported physicochemical data (e.g., melting points, spectral profiles) for this compound?

- Polymorphism : Recrystallize from ethyl acetate/hexane to isolate the thermodynamically stable form.

- Impurity analysis : Compare NMR and IR spectra with standardized reference data to identify contaminants (e.g., residual solvents or unprotected valine).

- Collaborative validation : Cross-check results with independent labs using identical protocols .

Q. Data Contradiction Analysis

Q. What experimental factors contribute to variability in reported yields for this compound synthesis?

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates but may increase hydrolysis risk.

- Temperature control : Exothermic reactions require cooling to maintain 0–5°C during Cbz-Cl addition.

- Purification methods : Column chromatography vs. recrystallization can affect yield and purity .

Q. How can conflicting reports on the stability of this compound in long-term storage be resolved?

- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to simulate degradation.

- Analyze samples via HPLC and mass spectrometry to quantify decomposition products (e.g., free valine or benzyl alcohol) .

Q. Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation or skin contact.

- Follow disposal guidelines for halogenated waste (e.g., residual Cbz-Cl) and neutralize acidic/basic byproducts before disposal .

Q. How can isotopic labeling (e.g., deuterated derivatives) of this compound enhance pharmacokinetic or metabolic studies?

Properties

IUPAC Name |

(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANZBRDGRHNSGZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149-26-4 | |

| Record name | Benzyloxycarbonyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(benzyloxycarbonyl)-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CARBOBENZOXY-L-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7E8KBA5JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.